molecular formula C13H20N2 B045289 1-Benzyl-5-methyl-1,4-diazepane CAS No. 150651-61-9

1-Benzyl-5-methyl-1,4-diazepane

Cat. No.: B045289
CAS No.: 150651-61-9
M. Wt: 204.31 g/mol
InChI Key: PQJUKENLCKCHQX-UHFFFAOYSA-N
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Description

1-Benzyl-5-methyl-1,4-diazepane is a heterocyclic compound with the molecular formula C₁₃H₂₀N₂. It is known for its applications in pharmaceutical and chemical research, particularly as an intermediate in the synthesis of various drugs . The compound is characterized by a diazepane ring, which is a seven-membered ring containing two nitrogen atoms.

Biochemical Analysis

Biochemical Properties

1-Benzyl-5-methyl-1,4-diazepane interacts with various biomolecules in biochemical reactions. It has been shown to have inhibitory activity on calcium channels . This suggests that it may interact with proteins and enzymes involved in calcium signaling pathways.

Cellular Effects

Given its inhibitory activity on calcium channels , it may influence cell function by altering calcium signaling pathways, which play a crucial role in various cellular processes including gene expression and cellular metabolism.

Molecular Mechanism

Its inhibitory activity on calcium channels suggests that it may bind to these channels and inhibit their function . This could lead to changes in calcium signaling, which could in turn affect gene expression and enzyme activity.

Preparation Methods

The synthesis of 1-Benzyl-5-methyl-1,4-diazepane typically involves a two-step process. The first step includes the coupling of benzaldehyde and methyl vinyl ketone, followed by the formation of an azide from methyl nitrite . This intermediate is then reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under controlled conditions to yield the final product . Industrial production methods often involve similar steps but are scaled up to meet commercial demands.

Chemical Reactions Analysis

1-Benzyl-5-methyl-1,4-diazepane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to fully saturated derivatives.

Comparison with Similar Compounds

1-Benzyl-5-methyl-1,4-diazepane can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-benzyl-5-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJUKENLCKCHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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